Cas no 1805243-76-8 (2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine)

2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H5BrF5NO/c1-16-5-3(8(12,13)14)2-15-6(9)4(5)7(10)11/h2,7H,1H3
- InChIKey: YFYUFUCVVBBRNZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(F)F)C(=C(C=N1)C(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 237
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 3.4
2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029057777-1g |
2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine |
1805243-76-8 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridineに関する追加情報
Research Briefing on 2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine (CAS: 1805243-76-8)
The compound 2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine (CAS: 1805243-76-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic pyridine derivative, characterized by its unique halogen and fluoromethyl substitutions, exhibits promising potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its applications in agrochemical and pharmaceutical development, particularly in the design of enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of this compound as a precursor in the synthesis of trifluoromethylpyridine-based kinase inhibitors. The research demonstrated that the bromo and difluoromethyl groups at the 2- and 3-positions, respectively, provide optimal reactivity for palladium-catalyzed cross-coupling reactions, enabling efficient derivatization. The electron-withdrawing trifluoromethyl group at the 5-position was found to significantly enhance the metabolic stability of resulting compounds, a critical factor in drug development.
In the agrochemical sector, recent patent filings (WO2023052467) have highlighted the utility of 1805243-76-8 in developing next-generation fungicides. The compound's unique substitution pattern confers exceptional binding affinity to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis. Field trials conducted in 2023 showed that derivatives of this pyridine compound exhibited 85-92% efficacy against Fusarium species while maintaining favorable environmental safety profiles.
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) have provided new insights into the compound's pharmacophore characteristics. The 4-methoxy group was identified as crucial for maintaining optimal molecular geometry, while the bromine atom serves as an excellent leaving group for subsequent functionalization. These findings have opened new avenues for designing targeted therapeutics, particularly in oncology and infectious disease applications.
From a synthetic chemistry perspective, recent advancements in continuous flow chemistry (Green Chemistry, 2023) have improved the scalability of 2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine production. The new methodology reduces reaction times from 48 hours to under 6 hours while achieving 92% yield, addressing previous challenges in large-scale manufacturing. This breakthrough is particularly significant given the growing demand for fluorinated building blocks in drug discovery pipelines.
Ongoing research at several academic and industrial laboratories is investigating the compound's potential in PET radiopharmaceutical development. The presence of multiple fluorine atoms makes it an attractive candidate for 18F-labeling, with preliminary studies showing promising results in tracer development for neurological targets. Researchers anticipate that these applications may become a major focus area in the coming years.
In conclusion, 2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine (1805243-76-8) represents a versatile and valuable chemical entity with broad applications across multiple domains. Its unique structural features continue to inspire innovative research directions, from small molecule therapeutics to advanced agricultural chemicals. The compound's commercial availability from major specialty chemical suppliers has further accelerated its adoption in various research programs worldwide.
1805243-76-8 (2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine) 関連製品
- 135616-36-3((S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)
- 2059948-17-1(2-(butan-2-yl)-3a-methyl-octahydropyrrolo3,4-cpyrrole)
- 1806669-54-4(Ethyl 3-carboxy-5-(2-oxopropyl)benzoate)
- 2229168-95-8(2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride)
- 1000805-99-1((3-chloro-2,6-difluorophenyl)methylhydrazine)
- 2308474-39-5(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3R)-3-hydroxypyrrolidin-1-yl-5-oxopentanoic acid)
- 1517220-99-3(Glycine, N-(5-hydroxy-1-oxopentyl)-)
- 2172555-11-0(4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid)
- 2024249-01-0(3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile)
- 1352537-57-5(2-(6-Ethoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester)




